2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
Overview
Description
“2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid” is a chemical compound with the CAS Number: 1306603-69-9 . It has a molecular weight of 270.31 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [(5-acetyl-2-methoxybenzyl)sulfinyl]acetic acid . The InChI code is 1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.31 . It is a powder at room temperature .Scientific Research Applications
Catalytic Oxidation and Condensation of Methane
Research has shown that acetic acid, a significant petrochemical, can be directly synthesized from methane in a single step through oxidative condensation. This process, facilitated by palladium catalysis, involves methane C-H activation to generate Pd-CH3 species and subsequent oxidative carbonylation to produce acetic acid. This innovation marks a shift from the traditional three-step process involving carbonylation of methanol, presenting a more efficient pathway (Periana et al., 2003).
Methane Conversion to Acetic Acid Using Cu-Exchanged Zeolites
Another study demonstrates the conversion of methane into acetic acid using Cu-exchanged zeolites like Cu-MOR. This process effectively couples methane oxidation with carbonylation reactions, emphasizing the importance of site-specific reactions in the zeolite structure for enhanced acetic acid production (Narsimhan et al., 2015).
Photocatalytic Synthesis of Acetic Acid from Methane
Recent advancements include the photocatalytic synthesis of acetic acid from methane using water as an oxidant. This process, conducted at room temperature, offers an environmentally friendly and sustainable method for acetic acid production. The photocatalyst employed in this study demonstrates significant selectivity and efficiency, making it a promising approach for the direct functionalization of methane (Dong et al., 2023).
Direct Conversion of Methane to Acetic Acid
The mono-copper hydroxyl catalyst supported on a porous cerium metal-organic framework (Ce-UiO-Cu(OH)) has been used to convert methane directly into acetic acid using molecular oxygen. This process achieves high productivity and selectivity under mild conditions, offering a novel approach for methane conversion using abundant metal catalysts (Antil et al., 2023).
Methane Oxidation to Acetic Acid Catalyzed by Pd2+ Cations
A study exploring the synthesis of acetic acid from methane catalyzed by Pd2+ cations in sulfuric acid highlights the influence of reaction conditions on yield. This research provides insights into the mechanisms of methane activation and carbonylation processes essential for efficient acetic acid production (Zerella et al., 2006).
properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNGCDQLJERJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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